5,6-Epoxyeicosatrienoic acid

Calcium Channel Pharmacology Vascular Biology Electrophysiology

5,6-Epoxyeicosatrienoic acid (5,6-EET; also designated (±)5,6-EpETrE) is one of four regioisomeric epoxyeicosatrienoic acids biosynthesized from arachidonic acid by cytochrome P450 epoxygenase enzymes. As an endogenous lipid mediator, 5,6-EET functions as a signaling molecule implicated in vascular tone regulation, calcium channel modulation, and endocrine secretion.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 81246-84-6
Cat. No. B1232530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Epoxyeicosatrienoic acid
CAS81246-84-6
Synonyms5(6)-oxido-8,11,14-eicosatrienoic acid
5(6)-oxidoeicosatrienoic acid
5(6)epoxyeicosatrienoic acid
5,6-EET
5,6-epoxy-8,11,14-eicosatrienoic acid
5,6-epoxy-8,11,14-eicosatrienoic acid, (2alpha,3alpha(2Z,5Z,8Z))-isome
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6+,10-9+,13-12+
InChIKeyVBQNSZQZRAGRIX-YHTMAJSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Epoxyeicosatrienoic Acid (5,6-EET, CAS 81246-84-6): Chemical Identity and Functional Classification for Research Procurement


5,6-Epoxyeicosatrienoic acid (5,6-EET; also designated (±)5,6-EpETrE) is one of four regioisomeric epoxyeicosatrienoic acids biosynthesized from arachidonic acid by cytochrome P450 epoxygenase enzymes [1]. As an endogenous lipid mediator, 5,6-EET functions as a signaling molecule implicated in vascular tone regulation, calcium channel modulation, and endocrine secretion [2]. Unlike its regioisomers (8,9-EET, 11,12-EET, and 14,15-EET), 5,6-EET exhibits distinct pharmacological properties, including inhibition of T-type voltage-gated calcium channels (Cav3), differential susceptibility to enzymatic hydrolysis by soluble epoxide hydrolase (sEH), and unique vasomotor responses in specific vascular beds [3]. Commercially, 5,6-EET is typically supplied as a racemic mixture of the free acid and its δ-lactone form, with purity specifications generally at or above 98% .

Why 5,6-EET Cannot Be Substituted with Other EET Regioisomers in Experimental Workflows


The four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) share a common biosynthetic origin but diverge markedly in their molecular targets, metabolic fates, and functional outcomes. Substituting 5,6-EET with another regioisomer introduces confounding variables that can invalidate experimental conclusions. Specifically, 5,6-EET is the only regioisomer that induces vasoconstriction in renal preglomerular arterioles—a response that is both endothelium-dependent and cyclooxygenase-dependent—whereas 11,12-EET and 14,15-EET produce vasodilation in the same vascular bed [1]. Furthermore, 5,6-EET is a potent inhibitor of T-type calcium channels (Cav3.2, IC50 = 0.54 μM), a property not shared to a comparable degree by the other EET regioisomers [2]. Additionally, 5,6-EET exhibits the lowest substrate affinity for soluble epoxide hydrolase among the four regioisomers and instead undergoes preferential metabolism via the cyclooxygenase pathway [3]. These divergent pharmacological and metabolic profiles mean that experimental outcomes obtained with one EET regioisomer cannot be extrapolated to another; researchers must select the specific regioisomer based on the molecular pathway under investigation.

Quantitative Differentiation Evidence: 5,6-EET vs. Closest Analogs and In-Class Candidates


T-Type Calcium Channel Inhibition: Cav3.2 Selectivity and Potency of 5,6-EET

5,6-EET is a potent inhibitor of recombinant human T-type calcium channels (Cav3), with an IC50 of 0.54 μM against the Cav3.2 isoform [1]. Among the four EET regioisomers, 5,6-EET was uniquely identified as a physiological inhibitor of Cav3 currents; the other regioisomers (8,9-EET, 11,12-EET, and 14,15-EET) did not demonstrate comparable inhibitory activity in this assay system [1]. The inhibition occurs at sub-micromolar concentrations and is mediated by a large negative shift in steady-state inactivation properties. In functional vascular studies using isolated mouse mesenteric arteries, 5,6-EET at 3 μM decreased nifedipine-resistant, phenylephrine-induced vasoconstriction, an effect that was specifically impaired in Cav3.2 knockout mice, confirming Cav3.2 as the relevant molecular target [1].

Calcium Channel Pharmacology Vascular Biology Electrophysiology

Renal Preglomerular Vasoconstriction: Unique Vasomotor Response of 5,6-EET

In the in vitro blood-perfused juxtamedullary nephron preparation, 5,6-EET produces vasoconstriction in renal preglomerular arterioles, in stark contrast to the vasodilation induced by 11,12-EET and 14,15-EET [1]. Specifically, superfusion with 5,6-EET constricted the interlobular arterioles by 16 ± 3% (N=6) and afferent arterioles by 21 ± 3% (N=7) [1]. By comparison, 11,12-EET at the same concentration (100 nM) increased diameters of interlobular and afferent arterioles by 18 ± 2% and 20 ± 3%, respectively, while 14,15-EET produced only a modest 10% dilation [1]. 8,9-EET had no significant effect on vascular diameters [1]. The vasoconstrictor response to 5,6-EET was abolished by endothelial removal and cyclooxygenase inhibition, whereas 11,12-EET-induced vasodilation was endothelium-independent and stereoselective [1].

Renal Physiology Vascular Pharmacology Eicosanoid Signaling

COX Substrate Preference: 5,6-EET Metabolism by Cyclooxygenase

5,6-EET serves as a substrate for cyclooxygenase (COX) enzymes, with a defined substrate preference ranking among EET regioisomers [1]. Based on oxygen consumption and product formation assays, the EET substrate preference for both COX-1 and COX-2 was determined as 8,9-EET > 5,6-EET > 11,12-EET, whereas 14,15-EET was inactive [1]. This places 5,6-EET as the second-most preferred COX substrate among the four regioisomers, after 8,9-EET. The formation of COX-derived metabolites from 5,6-EET represents a functionally relevant metabolic route, particularly given that 5,6-EET is metabolized poorly by soluble epoxide hydrolase [2].

Lipid Metabolism Cyclooxygenase Enzymology Prostaglandin Biology

Metabolic Stability: Reduced sEH Hydrolysis of 5,6-EET

5,6-EET exhibits the lowest substrate affinity for soluble epoxide hydrolase (sEH) among the four EET regioisomers, conferring a distinct metabolic profile [1]. The rank order of sEH substrate preference is 14,15-EET > 11,12-EET > 8,9-EET > 5,6-EET [1]. Quantitative analysis using SBL catalase preparations contaminated with sEH revealed Vmax values for EET hydrolysis as follows: 14,15-EET = 0.54 ± 0.07, 11,12-EET = 0.23 ± 0.06, 8,9-EET = 0.18 ± 0.01, and 5,6-EET = 0.08 ± 0.02 ng DHET·U catalase−1·min−1 [2]. The Vmax for 5,6-EET hydrolysis is approximately 6.75-fold lower than that for 14,15-EET. Consequently, 5,6-EET is metabolized poorly by sEH, with its primary route of metabolism likely involving further oxidation by COX enzymes rather than sEH-mediated hydrolysis [1].

Enzyme Kinetics Epoxide Hydrolase Lipid Mediator Stability

Differential Antagonist Sensitivity: 5,6-EET Response to 14,15-EEZE-mSI

The antagonist profile of 5,6-EET differs from that of other EET regioisomers, with implications for experimental dissection of EDHF pathways [1]. In U46619-preconstricted bovine coronary arterial rings, 14,15-, 11,12-, 8,9-, and 5,6-EET all induced concentration-related relaxations, with maximal relaxation averaging 75% to 87% at 10 μmol/L [1]. However, the antagonist 14,15-EEZE-mSI (10 μmol/L) differentially inhibited EET-induced relaxations: it blocked relaxation to 14,15-EET and 5,6-EET, but did not inhibit relaxation to 11,12-EET or 8,9-EET [1]. This selective inhibition pattern indicates that 5,6-EET and 14,15-EET share a common, antagonist-sensitive receptor or signaling mechanism in bovine coronary arteries that is distinct from the pathways engaged by 11,12-EET and 8,9-EET [1].

Pharmacological Antagonism EDHF Signaling Coronary Artery Physiology

Optimal Research and Industrial Application Scenarios for 5,6-Epoxyeicosatrienoic Acid (5,6-EET) Based on Evidence-Based Differentiation


Investigating T-Type Calcium Channel (Cav3)-Mediated Vascular and Neuronal Signaling

5,6-EET is the only EET regioisomer with potent inhibitory activity against T-type calcium channels (Cav3.1, Cav3.2, Cav3.3), with an IC50 of 0.54 μM against Cav3.2 [1]. This makes 5,6-EET the mandatory selection for studies examining the intersection of eicosanoid signaling and Cav3-dependent vascular tone regulation, cardiac pacemaking, or neuronal excitability. Alternative EET regioisomers (8,9-EET, 11,12-EET, 14,15-EET) lack comparable Cav3 inhibitory activity and will not recapitulate 5,6-EET's effects in these systems [1]. Researchers investigating nifedipine-resistant vasoconstriction pathways should specifically procure 5,6-EET rather than substituting with other EETs.

Renal Microvascular Studies Requiring Endothelium-Dependent, Cyclooxygenase-Mediated Vasoconstriction

5,6-EET is uniquely suited for experiments examining constrictor responses in the renal preglomerular microcirculation. In the juxtamedullary nephron preparation, 5,6-EET produces 16-21% vasoconstriction of interlobular and afferent arterioles, whereas 11,12-EET and 14,15-EET produce vasodilation [1]. This constrictor response is endothelium-dependent and cyclooxygenase-dependent [1]. No other EET regioisomer replicates this response; substitution with 11,12-EET or 14,15-EET would yield the opposite vasomotor outcome. Studies on renal blood flow regulation, glomerular hemodynamics, or hypertension mechanisms involving preglomerular resistance should specifically select 5,6-EET.

Pharmacological Dissection of EDHF Signaling Using Antagonist-Based Approaches

In bovine coronary artery preparations, the antagonist 14,15-EEZE-mSI selectively inhibits relaxation responses to 5,6-EET and 14,15-EET while sparing 11,12-EET and 8,9-EET [1]. This differential sensitivity pattern positions 5,6-EET as a critical tool for experiments employing antagonist-based pharmacological dissection of endothelium-derived hyperpolarizing factor (EDHF) pathways. Researchers designing studies that require positive and negative controls for 14,15-EEZE-mSI sensitivity should include both 5,6-EET (antagonist-sensitive) and 11,12-EET or 8,9-EET (antagonist-insensitive) as comparative reagents.

Investigating COX-Dependent Metabolism of EETs in Prostaglandin-Coupled Signaling

5,6-EET serves as a functional substrate for cyclooxygenase (COX-1 and COX-2), ranking second in substrate preference behind 8,9-EET [1]. Given that 14,15-EET is completely inactive as a COX substrate and 5,6-EET is poorly metabolized by sEH [2], 5,6-EET represents a strategically advantageous choice for experiments examining the intersection of EET and prostaglandin signaling pathways. Researchers investigating COX-derived EET metabolites in angiogenesis, inflammation, or cancer biology should specifically procure 5,6-EET rather than 14,15-EET, which will not undergo COX-dependent metabolic transformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Epoxyeicosatrienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.